3-(3,5-Difluorophenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring and a difluorophenyl substituent. Its molecular formula is C₉H₈F₂O₂, and it has a molecular weight of approximately 186.16 g/mol. The compound features a unique structure that incorporates both fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring contributes to its potential as a building block in organic synthesis, particularly in medicinal chemistry.
The chemical reactivity of 3-(3,5-Difluorophenyl)oxetan-3-ol can be explored through various reactions typical of oxetanes, including:
Several synthetic routes have been explored for the preparation of 3-(3,5-Difluorophenyl)oxetan-3-ol:
3-(3,5-Difluorophenyl)oxetan-3-ol has potential applications in:
Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetan-3-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2,5-Difluorophenyl)oxetan-2-ol | Similar oxetane structure but different substituents | Different fluorine positioning affects reactivity |
| 4-(4-Fluorophenyl)oxetan-4-ol | Contains a fluorinated phenyl group | May exhibit different biological activities |
| 1-(3-Fluorophenyl)oxetan-1-one | Oxetane with a ketone functional group | Potentially different reactivity due to carbonyl |
These compounds highlight the uniqueness of 3-(3,5-Difluorophenyl)oxetan-3-ol due to its specific fluorination pattern and its potential applications in various fields.
The oxetane ring system present in 3-(3,5-difluorophenyl)oxetan-3-ol exhibits significant thermodynamic instability due to inherent ring strain. The four-membered oxetane ring possesses a ring strain energy of approximately 106.3 kilojoules per mole, placing it among the most strained saturated heterocycles [1] [2]. This strain energy is considerably higher than that of tetrahydrofuran (25 kilojoules per mole) but lower than the highly strained oxirane ring (112 kilojoules per mole) [1] [2].
The molecular geometry of the oxetane ring deviates substantially from ideal tetrahedral angles, with the endocyclic carbon-oxygen-carbon bond angle compressed to approximately 83 degrees compared to the ideal 109.5 degrees [1] [2]. This angular compression contributes significantly to the overall ring strain energy. The oxetane ring adopts a nearly planar conformation with a puckering angle of only 8.7 degrees at 140 Kelvin [1], which is substantially smaller than the 30-degree puckering observed in cyclobutane [2].
The thermodynamic stability of 3-(3,5-difluorophenyl)oxetan-3-ol is enhanced by the presence of 3,3-disubstitution at the tertiary carbon center. This substitution pattern provides kinetic stabilization against nucleophilic ring-opening reactions by sterically blocking the approach of external nucleophiles to the carbon-oxygen sigma-star antibonding orbital [3]. The steric protection afforded by the 3,5-difluorophenyl substituent and the hydroxyl group significantly improves the compound's resistance to degradative ring-opening processes.
Table 2: Ring Strain Analysis - Comparison with Other Cyclic Ethers
| Compound | Ring Strain Energy (kJ/mol) | Puckering Angle (degrees) | Stability |
|---|---|---|---|
| Oxetane (4-membered) | 106.3 | 8.7 | Moderate |
| Oxirane (3-membered) | 112 | 0 (planar) | Low |
| Tetrahydrofuran (5-membered) | 25 | 35 | High |
| Tetrahydropyran (6-membered) | 0 | 55 | Very High |
| Cyclobutane (4-membered saturated) | 110 | 30 | Moderate |
The high ring strain energy renders the oxetane moiety susceptible to ring-opening reactions under specific conditions. However, the 3,3-disubstitution pattern in 3-(3,5-difluorophenyl)oxetan-3-ol provides remarkable stability under neutral and mildly acidic conditions, with the compound remaining stable in aqueous solutions at pH values between 1 and 10 [4] [3]. Under basic conditions, the oxetane ring demonstrates exceptional stability, with ring-opening reactions proceeding extremely slowly even in the presence of strong nucleophiles [4].
The solubility profile of 3-(3,5-difluorophenyl)oxetan-3-ol is significantly influenced by the presence of both the polar oxetane ring and the fluorinated aromatic substituent. The compound exhibits moderate aqueous solubility, representing a balance between the hydrophilic oxetan-3-ol moiety and the lipophilic difluorophenyl group. Based on structural analogies with related compounds, the estimated logarithmic partition coefficient (LogP) ranges from 1.5 to 2.0, indicating moderate lipophilicity [5] [6].
The introduction of fluorine substituents at the 3 and 5 positions of the phenyl ring significantly modulates the compound's physicochemical properties. Fluorination typically reduces aqueous solubility compared to the parent oxetan-3-ol due to increased hydrophobicity [6] [7]. The 3,5-difluorophenyl substitution pattern creates a lipophilic aromatic system that enhances the compound's affinity for organic solvents while maintaining sufficient polarity for pharmaceutical applications.
Table 5: Solubility and Lipophilicity Data
| Compound | LogP | Aqueous Solubility | Effect of Fluorination |
|---|---|---|---|
| Oxetan-3-ol (parent) | ~-0.8 (estimated) | High (polar) | Baseline |
| 3-(3,5-Difluorophenyl)oxetan-3-ol | ~1.5-2.0 (estimated) | Moderate (fluorine effect) | Reduced vs parent |
| 3-(3,5-Difluorophenyl)oxetane | 1.56 | Low-moderate | Reduced vs parent |
| 3,5-Difluorophenol | ~2.0-2.5 | Limited | Reduced vs phenol |
| Typical oxetane derivatives | 0.24 to 1.56 | Variable | Generally reduced |
The oxetane ring contributes significantly to the compound's hydrogen bonding capacity. The strained four-membered ring effectively exposes the oxygen lone pairs, rendering the compound a powerful hydrogen bond acceptor [2] [3]. This enhanced hydrogen bonding capability is further augmented by the presence of the tertiary hydroxyl group, which serves as both a hydrogen bond donor and acceptor. The combination of these structural features results in favorable interactions with both polar and nonpolar solvent systems.
Partition coefficient studies of related fluorinated compounds demonstrate that the position and number of fluorine atoms critically influence lipophilicity [6]. The 3,5-difluoro substitution pattern in the target compound provides optimal electronic properties for modulating solubility while maintaining adequate lipophilicity for biological applications. The electron-withdrawing effect of fluorine atoms reduces the electron density of the aromatic ring, potentially affecting intermolecular interactions and solubility characteristics.
The molecular weight of 3-(3,5-difluorophenyl)oxetan-3-ol (186.15-186.16 grams per mole) falls within the optimal range for drug-like compounds, contributing to favorable pharmacokinetic properties [8] [9]. The compound's density, estimated at 1.3 ± 0.1 grams per cubic centimeter, is consistent with fluorinated aromatic compounds and indicates efficient molecular packing in the solid state [5].
The acid-base properties of 3-(3,5-difluorophenyl)oxetan-3-ol are dominated by the tertiary hydroxyl group at the 3-position of the oxetane ring. The compound exhibits weak acidic character, with the hydroxyl group serving as a Brønsted acid. Based on structural analogies with oxetan-3-ol derivatives, the pKa of the hydroxyl group is estimated to exceed 12, classifying it as a very weak acid [10] [11].
The presence of the 3,5-difluorophenyl substituent introduces significant electronic effects that modulate the compound's acid-base behavior. The fluorine atoms exert a strong electron-withdrawing inductive effect that propagates through the molecular framework, potentially influencing the acidity of the tertiary hydroxyl group. This inductive effect is transmitted through the carbon-carbon bond connecting the oxetane ring to the aromatic system, although the impact on the hydroxyl group's pKa may be attenuated by the intervening quaternary carbon center.
Table 6: pKa Values and Acid-Base Behavior
| Functional Group | pKa Range | Acid-Base Character | Hydrogen Bonding |
|---|---|---|---|
| Oxetan-3-ol (hydroxyl) | 13.68 ± 0.20 | Very weak acid | Strong H-bond donor |
| Oxetan-3-ol (general) | >12 | Very weak acid | Strong H-bond donor |
| Phenol | ~10 | Weak acid | Strong H-bond donor |
| 3,5-Difluorophenol | ~7.97 | Stronger acid | Enhanced H-bond donor |
| Fluorinated amine (α-position) | Reduced by 2.7 units | Less basic | Reduced basicity |
| Fluorinated amine (β-position) | Reduced by 1.9 units | Less basic | Reduced basicity |
| Fluorinated amine (γ-position) | Reduced by 0.7 units | Less basic | Reduced basicity |
The fluorine substituents demonstrate a distance-dependent effect on acid-base properties. Studies of fluorinated compounds reveal that fluorine atoms can reduce the pKa of adjacent basic functionality by 2.7 units when positioned at the alpha position, 1.9 units at the beta position, and 0.7 units at the gamma position [12] [13]. In the case of 3-(3,5-difluorophenyl)oxetan-3-ol, the fluorine atoms are positioned several bonds away from the hydroxyl group, suggesting a relatively modest direct effect on the hydroxyl pKa.
The 3,5-difluorophenyl substitution pattern provides a unique electronic environment that influences the compound's hydrogen bonding characteristics. The electron-withdrawing fluorine atoms enhance the polarization of the aromatic ring, potentially increasing the compound's ability to participate in hydrogen bonding interactions as an acceptor. This enhanced hydrogen bonding capacity, combined with the strong hydrogen bond donor properties of the tertiary hydroxyl group, results in a compound with excellent potential for intermolecular interactions.
Comparative analysis with 3,5-difluorophenol reveals the significant impact of fluorination on aromatic hydroxyl groups. The pKa of 3,5-difluorophenol is approximately 7.97, representing a substantial decrease in pKa compared to unsubstituted phenol (pKa ~10) . This dramatic acidification demonstrates the powerful electron-withdrawing effect of fluorine substituents on aromatic systems.
The acid-base behavior of 3-(3,5-difluorophenyl)oxetan-3-ol is further influenced by the oxetane ring's electron-withdrawing properties. The strained four-membered ring system exhibits significant inductive electron withdrawal, which may contribute to reducing the basicity of the hydroxyl group. This effect, combined with the fluorine substituent effects, creates a complex electronic environment that modulates the compound's acid-base properties.
| Type of Effect | Description | Impact on Properties | Distance Effect |
|---|---|---|---|
| Electronic (Inductive) | Electron-withdrawing through σ-bonds | Reduced pKa of nearby groups | Decreases with distance (α>β>γ) |
| Steric | Minimal due to small size | Minimal steric hindrance | Negligible at all positions |
| Hydrophobic | Increased lipophilicity vs H | Variable effect on solubility | Position-dependent |
| Metabolic | Reduced susceptibility to metabolism | Enhanced metabolic stability | Localized protection |
| Conformational | Restricted rotation around C-F bond | Altered molecular shape | Primarily local |